molecular formula C14H9ClF2O2 B2552110 (3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone CAS No. 1712958-76-3

(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone

Cat. No.: B2552110
CAS No.: 1712958-76-3
M. Wt: 282.67
InChI Key: JSINXGHOAFQILW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone is a chemical compound with the molecular formula C14H9ClF2O2 and a molecular weight of 282.67 g/mol . It is characterized by the presence of a chlorophenyl group and a difluoromethoxyphenyl group attached to a methanone core. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone typically involves the reaction of 3-chlorobenzoyl chloride with 3-(difluoromethoxy)benzene in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone is unique due to the presence of both a chlorophenyl and a difluoromethoxyphenyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it valuable for specific research applications .

Properties

IUPAC Name

(3-chlorophenyl)-[3-(difluoromethoxy)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF2O2/c15-11-5-1-3-9(7-11)13(18)10-4-2-6-12(8-10)19-14(16)17/h1-8,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSINXGHOAFQILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.